(E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one
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Overview
Description
(E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted chalcone derivatives .
Scientific Research Applications
(E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of (E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to interact with nucleophiles in biological systems, leading to the inhibition of enzymes and other molecular targets. This interaction can result in the modulation of various biological pathways, contributing to its antimicrobial, anti-inflammatory, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-3-Butoxy-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one include other chalcones and their derivatives, such as:
- (E)-1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (E)-1-(4-Methylphenyl)-3-phenylprop-2-en-1-one
- (E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one
Uniqueness
What sets this compound apart from similar compounds is the presence of the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, potentially increasing its biological activity and making it a more effective candidate for various applications .
Properties
IUPAC Name |
(E)-3-butoxy-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c1-2-3-9-19-10-8-13(18)11-4-6-12(7-5-11)14(15,16)17/h4-8,10H,2-3,9H2,1H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZGKYXVKLNWEI-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=CC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO/C=C/C(=O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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